molecular formula C20H14N2O2S B2415802 N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide CAS No. 1797615-29-2

N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide

Cat. No.: B2415802
CAS No.: 1797615-29-2
M. Wt: 346.4
InChI Key: ZQKCLRSSUUQRTC-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide is a complex organic compound that features a thiophene ring, a benzoyl group, and a cyanobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Benzylthiophene derivatives

    Substitution: Halogenated thiophenes, nitrothiophenes

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring’s aromaticity and the presence of electron-withdrawing groups like the cyanobenzamide moiety can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c21-12-14-5-4-8-16(11-14)20(24)22-13-17-9-10-18(25-17)19(23)15-6-2-1-3-7-15/h1-11H,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKCLRSSUUQRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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